molecular formula C15H11FN4O3S2 B2982443 N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 392298-08-7

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No. B2982443
CAS RN: 392298-08-7
M. Wt: 378.4
InChI Key: PYYRHAAHZIJUQC-UHFFFAOYSA-N
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Description

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C15H11FN4O3S2 and its molecular weight is 378.4. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Compounds related to N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide have been investigated as potent inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. These studies suggest their potential application as antitumor agents due to the selective inhibition profiles, which differ significantly from classical isozymes, leading to potent inhibition effects with constants in the range of 12-40 nM (Ilies et al., 2003).

Antimicrobial and Antifungal Activity

Research on derivatives of thiadiazoles, which include the chemical structure of interest, reveals significant antimicrobial and antifungal activities. These compounds show sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential for further pharmacological study and development as antimicrobial agents (Sych et al., 2019).

Antiviral Activity

Some furan-carboxamide derivatives, akin to the compound , have demonstrated potent inhibitory activity against influenza A H5N1 virus. Systematic structure–activity relationship (SAR) studies have identified certain derivatives as novel inhibitors of this lethal virus, offering a promising avenue for the development of new antiviral agents (Yongshi et al., 2017).

Antiproliferative Activities

The synthesis of pyrazole-sulfonamide derivatives, which share functional groups with the compound of interest, has been reported to exhibit in vitro antiproliferative activities against HeLa and C6 cell lines. These findings indicate the potential of these compounds for further exploration as cancer therapeutics, with some showing broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).

properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O3S2/c16-9-4-1-2-5-10(9)17-12(21)8-24-15-20-19-14(25-15)18-13(22)11-6-3-7-23-11/h1-7H,8H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYRHAAHZIJUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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